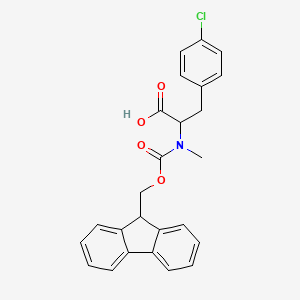

Fmoc-N-Me-Phe(4-Cl)-OH

Description

Significance of N-Methylated and Halogenated Phenylalanine Derivatives in Peptide Chemistry

The incorporation of N-methylated and halogenated phenylalanine derivatives into peptide chains offers significant advantages in medicinal chemistry and drug design.

N-Methylation: The presence of a methyl group on the amide nitrogen (N-methylation) has profound effects on the resulting peptide's properties. N-methylation is known to:

Increase Proteolytic Stability: By sterically hindering the approach of proteases, N-methylation can significantly prolong the half-life of a peptide in biological systems.

Modulate Conformation: The N-methyl group restricts the rotation around the peptide bond, influencing the local and global conformation of the peptide. This can lead to the stabilization of specific secondary structures, which can be crucial for receptor binding and biological activity.

Enhance Membrane Permeability: In some cases, N-methylation can increase the lipophilicity of a peptide, facilitating its passage across cell membranes, including the blood-brain barrier. acs.orgnih.gov Peptides rich in N-methylated phenylalanine have been explored as versatile shuttles for drug delivery to the brain. acs.orgnih.govresearchgate.net

Halogenation: The introduction of a halogen atom, such as chlorine, onto the phenyl ring of phenylalanine also imparts unique characteristics. Halogenation, specifically at the para-position of the phenyl ring, can:

Modulate Hydrophobicity and Aromatic Interactions: Halogen atoms can alter the electronic properties and hydrophobicity of the amino acid side chain. fu-berlin.denih.govresearchgate.net This can influence intramolecular and intermolecular interactions, such as aromatic stacking, which are critical for peptide self-assembly and binding to biological targets. fu-berlin.denih.govresearchgate.net

Fine-Tune Biological Activity: The position and type of halogen can be used to systematically modify the electronic and steric properties of the phenylalanine residue, providing a tool to optimize the biological activity of a peptide. rsc.org Studies on halogenated phenylalanine derivatives have shown that these modifications can impact amyloid formation kinetics, suggesting a role in modulating protein aggregation processes. fu-berlin.denih.govresearchgate.netfu-berlin.de

The combination of both N-methylation and halogenation in a single building block like Fmoc-N-Me-Phe(4-Cl)-OH provides a powerful tool for medicinal chemists to create peptides with a tailored profile of stability, conformation, and activity.

Overview of Fmoc-Based Orthogonal Protection Strategy in Advanced Organic Synthesis

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). numberanalytics.comiris-biotech.desemanticscholar.org The key to its utility lies in the principle of orthogonal protection . iris-biotech.deresearchgate.net This strategy employs multiple protecting groups in a single molecule that can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. iris-biotech.deresearchgate.net

In the context of Fmoc-based SPPS, the α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. iris-biotech.deresearchgate.net This group is stable to the acidic conditions often used to cleave the final peptide from the solid support and to remove acid-labile side-chain protecting groups. iris-biotech.deresearchgate.net The Fmoc group is typically removed using a mild base, most commonly a solution of piperidine (B6355638) in a suitable solvent. iris-biotech.de

The most prevalent orthogonal scheme in SPPS is the Fmoc/tBu (tert-butyl) strategy. iris-biotech.deacs.org In this approach:

The α-amino group is protected by the Fmoc group (removed by a base).

The side-chain functional groups of the amino acids are protected by acid-labile groups like tert-butyl (tBu) or trityl (Trt) (removed by an acid like trifluoroacetic acid, TFA). researchgate.net

This orthogonality ensures that the peptide chain can be elongated in a stepwise manner with high fidelity. openaccessjournals.com The use of Fmoc chemistry is particularly advantageous for the synthesis of sensitive or modified peptides, as the deprotection conditions are generally milder than those used in older methods like the Boc/Bzl strategy. semanticscholar.orgnih.gov The development of a wide variety of Fmoc-protected amino acid derivatives, including non-natural and post-translationally modified ones, has greatly expanded the scope of peptide synthesis. semanticscholar.orgnih.gov

Historical Context of Modified Amino Acid Integration in Synthetic Methodologies

The field of peptide synthesis has a rich history, evolving from early solution-phase methods to the highly efficient solid-phase techniques used today. The concept of a peptide bond was first proposed by Emil Fischer and Franz Hofmeister in 1902. wikipedia.org Early peptide synthesis was a laborious process carried out entirely in solution. nih.gov

A major breakthrough came with the development of reversible Nα-protecting groups, such as the carbobenzoxy (Cbz) group introduced by Bergmann and Zervas in 1932. nih.gov However, it was the pioneering work of R. Bruce Merrifield in the early 1960s on Solid-Phase Peptide Synthesis (SPPS) that revolutionized the field. nih.gov SPPS dramatically simplified the purification process and paved the way for the automation of peptide synthesis. nih.gov

Initially, SPPS predominantly utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. acs.org While effective, this method often required harsh acidic conditions (e.g., hydrogen fluoride) for the final cleavage from the resin, which could damage sensitive peptides. semanticscholar.orgnih.gov

The introduction of the Fmoc group by Louis A. Carpino and Grace Y. Han in 1970 marked another significant milestone. nih.gov The milder conditions required for Fmoc group removal made it compatible with a much wider range of functionalities, including many post-translational modifications that are unstable under harsh acidic conditions. semanticscholar.orgnih.gov This led to the widespread adoption of Fmoc-based SPPS, which is now the method of choice for the synthesis of most peptides. semanticscholar.orgnih.gov

The ability to incorporate modified amino acids, such as N-methylated and halogenated derivatives, has been a key driver in the advancement of peptide science. abyntek.com The synthesis of these non-proteinogenic amino acids and their protection with groups like Fmoc has enabled the creation of peptides with novel properties, leading to significant progress in drug discovery, materials science, and our fundamental understanding of protein structure and function. openaccessjournals.comabyntek.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJLZWXYPPOHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Me Phe 4 Cl Oh

Strategies for N-Methylation of Alpha-Amino Acids Precursors

N-methylation, the substitution of a hydrogen atom on the nitrogen of an amino acid with a methyl group, is a key modification in the synthesis of Fmoc-N-Me-Phe(4-Cl)-OH. This alteration can enhance a peptide's metabolic stability and membrane permeability. nih.govresearchgate.netmonash.edu Several methodologies have been developed to achieve this transformation, both in solution and on a solid support.

Oxazolidinone-Mediated N-Methylation Approaches

A prevalent and efficient method for the N-methylation of amino acids proceeds through an oxazolidinone intermediate. nih.govresearchgate.netacs.org This strategy typically involves the reaction of an N-protected amino acid, such as an Fmoc-amino acid, with formaldehyde in the presence of an acid catalyst to form a 5-oxazolidinone ring. researchgate.net The subsequent reductive cleavage of this ring with a reducing agent, such as triethylsilane (TES) in the presence of a strong acid like trifluoroacetic acid (TFA), yields the desired N-methylated amino acid. researchgate.netresearchgate.net This approach is advantageous as it is generally racemization-free and applicable to a wide range of amino acids. researchgate.net

Key Features of Oxazolidinone-Mediated N-Methylation:

| Feature | Description |

| Intermediate | Formation of a cyclic 5-oxazolidinone intermediate. nih.govresearchgate.net |

| Reagents | Formaldehyde, acid catalyst (e.g., p-toluenesulfonic acid), reducing agent (e.g., triethylsilane). researchgate.net |

| Advantages | Generally high yields, stereochemical integrity is maintained. researchgate.net |

| Applicability | Broadly applicable to many amino acids, though side-chain protecting groups may be necessary for reactive residues. nih.govacs.org |

Reductive Alkylation Protocols

Reductive alkylation, also known as reductive amination, is another widely used technique for N-methylation. hamptonresearch.comacs.org This method involves the reaction of an amino acid with an aldehyde, typically formaldehyde, to form a Schiff base or imine intermediate. This intermediate is then reduced in situ to the corresponding N-methylated amine. acs.org Common reducing agents for this purpose include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. researchgate.netresearchgate.net While effective, this method can sometimes lead to over-alkylation, yielding the dimethylated product, and may require careful control of reaction conditions to achieve selective mono-methylation. researchgate.net

Site-Specific On-Resin N-Alkylation Techniques

For the synthesis of N-methylated peptides, performing the methylation directly on the solid support (on-resin) offers several advantages, including the ability to introduce N-methylation at specific positions within a peptide sequence. nih.govresearchgate.netnih.gov A common on-resin N-methylation strategy involves the use of the Fukuyama-Mitsunobu reaction. researchgate.net In this approach, the peptide is first protected with a 2-nitrobenzenesulfonyl (o-NBS) group. The resulting sulfonamide is then alkylated using an alcohol (methanol for methylation) under Mitsunobu conditions, followed by the removal of the o-NBS protecting group to reveal the N-methylated amine. This method provides a high degree of control and is compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Comparison of Solution-Phase and Solid-Phase N-Methylation Strategies

Both solution-phase and solid-phase N-methylation strategies have their distinct advantages and are chosen based on the specific synthetic goal.

| Strategy | Advantages | Disadvantages |

| Solution-Phase | Allows for the preparation of N-methylated amino acid building blocks on a large scale. Purification of the final product can be straightforward. researchgate.net | Can be more time-consuming for the synthesis of long peptides. Requires the synthesis and purification of individual N-methylated amino acids prior to peptide coupling. |

| Solid-Phase (On-Resin) | Enables the site-specific introduction of N-methylation into a peptide sequence. nih.govnih.gov Avoids the need to synthesize and handle individual N-methylated amino acids. researchgate.net Facilitates the rapid synthesis of peptide libraries with varying N-methylation patterns. nih.gov | Can sometimes be lower yielding than solution-phase methods. May require optimization of coupling conditions for the sterically hindered N-methylated amino acids. sci-hub.ru |

Introduction of Halogenation on the Phenyl Ring of Phenylalanine Derivatives

The second key modification in the synthesis of this compound is the introduction of a chlorine atom at the para-position (position 4) of the phenylalanine phenyl ring. Halogenation can significantly impact the biological activity of peptides by altering their electronic properties and conformational preferences.

Regioselective Chlorination Methodologies

Achieving regioselective chlorination of the phenylalanine ring is crucial to ensure the desired isomer is obtained. Direct chlorination of phenylalanine can lead to a mixture of ortho, meta, and para-substituted products. nih.govodu.edumdpi.com Therefore, strategies often involve starting with a pre-functionalized precursor, such as 4-chlorophenylalanine, which is then subjected to N-protection and subsequent N-methylation.

Alternatively, electrophilic chlorination of a protected phenylalanine derivative can be employed. The directing effect of the amino and carboxyl groups, or other substituents on the ring, can influence the regioselectivity of the chlorination reaction. Careful selection of the chlorinating agent and reaction conditions is necessary to favor the formation of the desired 4-chloro isomer.

Pre-functionalized Building Blocks for this compound Synthesis

One of the most effective and widely adopted methods for the N-methylation of Fmoc-protected amino acids is through the formation of an intermediate 5-oxazolidinone. researchgate.netacs.org This method is particularly advantageous as it proceeds with high efficiency and helps to prevent racemization at the chiral center.

The general steps of the oxazolidinone method are as follows:

Oxazolidinone Formation : The starting building block, Fmoc-Phe(4-Cl)-OH, is reacted with paraformaldehyde in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH). researchgate.net This reaction is typically performed in a solvent like toluene under reflux with azeotropic removal of water to drive the reaction to completion, resulting in the formation of a bicyclic 5-oxazolidinone intermediate.

Reductive Ring Opening : The formed oxazolidinone is then subjected to a reductive cleavage. This is commonly achieved using a reducing agent like triethylsilane (Et3SiH) in the presence of a strong acid, such as trifluoroacetic acid (TFA). researchgate.net The reaction opens the oxazolidinone ring and concurrently methylates the nitrogen atom, yielding the desired this compound. researchgate.net

This building block approach offers a robust and scalable route to Fmoc-N-methylated amino acids, and its application to Fmoc-Phe(4-Cl)-OH provides direct access to the target compound.

| Reagent | Role | Typical Conditions |

|---|---|---|

| Fmoc-Phe(4-Cl)-OH | Starting Material | N/A |

| Paraformaldehyde | Carbon source for the 5th member of the oxazolidinone ring | Reactant in the presence of p-TsOH |

| p-Toluenesulfonic acid (p-TsOH) | Acid catalyst | Catalytic amount, reflux in toluene |

| Triethylsilane (Et3SiH) | Reducing agent | Used in combination with TFA for ring opening |

| Trifluoroacetic acid (TFA) | Acid for reductive ring opening | Co-reagent with Et3SiH |

Multistep Synthesis of this compound from Basic Amino Acids

An alternative to using pre-functionalized building blocks is a multistep synthesis starting from a more fundamental precursor, 4-chloro-L-phenylalanine. This approach offers flexibility but requires careful control over several sequential reactions, including amino group protection, N-methylation, and final Fmoc group installation. A prominent method for this transformation is the Biron-Kessler method, which is well-suited for solid-phase synthesis, minimizing the need for intermediate purification. nih.gov

This solid-phase approach involves temporarily anchoring the amino acid to a resin, performing the necessary chemical transformations, and then cleaving the final product from the support. nih.gov

The key stages of the multistep synthesis via the Biron-Kessler method are outlined below:

Resin Loading : The starting amino acid, 4-chloro-L-phenylalanine, is first protected with an Fmoc group to yield Fmoc-Phe(4-Cl)-OH. This derivative is then anchored to a 2-Chlorotrityl chloride (2-CTC) resin using a base such as N,N-Diisopropylethylamine (DIEA) in a solvent like N,N-Dimethylformamide (DMF).

Fmoc Deprotection : The temporary Fmoc group is removed using a solution of 20% piperidine (B6355638) in DMF to expose the primary amine. wikipedia.org

Sulfonamide Formation : The newly freed amine is then protected with an ortho-nitrobenzenesulfonyl (o-NBS) group by reacting it with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.gov This step is crucial as the electron-withdrawing nature of the o-NBS group increases the acidity of the N-H proton, facilitating the subsequent methylation. nih.govnih.gov

N-Methylation : The sulfonamide is deprotonated with a non-nucleophilic base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), followed by reaction with a methylating agent like dimethyl sulfate or methyl iodide. nih.govnih.gov

o-NBS Deprotection : The o-NBS protecting group is removed by treatment with a thiol, such as 2-mercaptoethanol, in the presence of DBU. nih.gov This step regenerates the secondary, now methylated, amine.

Final Fmoc Protection : The N-methylated amino acid is reprotected with an Fmoc group using a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.orgorganic-chemistry.org

Cleavage from Resin : Finally, the desired product, this compound, is cleaved from the 2-CTC resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). nih.gov This mild condition ensures that the Fmoc group remains intact.

This multistep synthesis provides a versatile platform for producing various Fmoc-N-methylated amino acids directly on a solid support.

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Resin Loading & Fmoc Protection | 4-chloro-L-phenylalanine, Fmoc-Cl, 2-CTC Resin, DIEA | Immobilize amino acid and protect amine |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Expose primary amine for modification |

| 3 | Sulfonylation | o-NBS-Cl, DIEA | Activate N-H for deprotonation |

| 4 | N-Methylation | DBU, Dimethyl sulfate | Introduce the methyl group |

| 5 | o-NBS Deprotection | 2-mercaptoethanol, DBU | Expose the N-methyl amine |

| 6 | Fmoc Protection | Fmoc-OSu | Install the final protecting group |

| 7 | Resin Cleavage | 1% TFA in DCM | Release the final product |

Integration of Fmoc N Me Phe 4 Cl Oh in Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Phe(4-Cl)-OH

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating synthetic peptides, prized for its efficiency and potential for automation. nih.govsemanticscholar.org However, the inclusion of sterically demanding residues such as this compound necessitates careful optimization of standard SPPS protocols.

Coupling Efficiency and Reaction Kinetics with N-Methylated and Halogenated Residues

The primary challenge in incorporating this compound is overcoming the steric hindrance posed by both the N-methyl group and the 4-chloro substituent on the phenylalanine ring. The N-methyl group on the alpha-amine significantly reduces its nucleophilicity and sterically shields it, slowing down the kinetics of peptide bond formation. sci-hub.sewpmucdn.com This often leads to incomplete or failed coupling reactions, resulting in deletion sequences. biotage.co.jp

The coupling of an amino acid onto the N-methylated residue is particularly difficult. merckmillipore.combiotage.co.jp The secondary amine of the deprotected N-methylated residue is less reactive than a primary amine, making acylation a kinetically challenging step. Research has shown that the efficiency of incorporating N-methylated amino acids can vary significantly, with sterically hindered residues like N-methyl-valine and N-methyl-isoleucine showing very low incorporation yields under standard conditions. acs.org While Fmoc-N-Me-Phe is generally more readily incorporated than these, the addition of a halogen atom further increases the steric bulk, requiring robust coupling conditions. acs.org

| Structural Feature | Effect on Coupling | Reason | Citation |

|---|---|---|---|

| N-Methyl Group | Decreased reaction rate | Reduces nucleophilicity of the α-amine and creates steric hindrance. | sci-hub.sewpmucdn.com |

| 4-Chloro Group | Increased steric bulk | The halogen atom on the phenyl ring adds to the overall size of the side chain. | acs.org |

| Peptide Aggregation | Reduced coupling efficiency | Growing peptide chains, especially long or hydrophobic ones, can aggregate on the resin, blocking reactive sites. | nih.gov |

| Coupling to the N-Methyl Amine | Significantly more difficult | The secondary amine of the deprotected N-methylated residue is a poorer nucleophile than a primary amine. | merckmillipore.combiotage.co.jp |

Optimization of Coupling Reagents and Conditions for Challenging Couplings

To drive the acylation of sterically hindered residues to completion, highly efficient coupling reagents are essential. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), even with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are often insufficient for these challenging couplings. wpmucdn.comuni-kiel.de

Onium-type reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), have been developed to facilitate difficult couplings. uni-kiel.dejpt.com For N-methylated amino acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is frequently the reagent of choice, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). merckmillipore.com HATU provides rapid activation and high coupling yields, although care must be taken to keep pre-activation times to a minimum to avoid racemization of the activated amino acid. merckmillipore.com Other powerful reagents like 2-Bromo-1-ethyl pyridinium (B92312) tetrafluoroborate (B81430) (BEP) have also shown high activity in model couplings involving hindered N-methylated amino acids. researchgate.net

| Reagent Class | Example(s) | Key Characteristics | Application Notes for N-Methylated Residues | Citation |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective but less potent; can form N-acylurea byproducts. | Generally not recommended for coupling to N-methylated amines due to low efficiency. | wpmucdn.comuni-kiel.de |

| Phosphonium Salts | BOP, PyBOP | Highly efficient, but BOP generates a carcinogenic byproduct (HMPA). PyBOP is a safer alternative. | Effective, but may be superseded by uronium salts for the most difficult cases. | uni-kiel.de |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Very powerful activators, widely used in modern SPPS. | HATU is considered one of the most effective reagents for coupling N-methylated amino acids. | merckmillipore.comjpt.com |

| Immonium Salts | BEP, CMBI | Newer class of reagents showing high efficiency for sterically hindered couplings. | Demonstrated high activity in model systems with N-methylated residues. | researchgate.netresearchgate.net |

Impact of Fmoc Deprotection on N-Methylated Amino Acids

The removal of the temporary Nα-Fmoc protecting group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like DMF. nih.gov However, when N-methylated amino acids are present in the peptide sequence, this step can be complicated by a significant side reaction: diketopiperazine (DKP) formation. sci-hub.seiris-biotech.de

DKP formation occurs when the deprotected N-terminal amine of a dipeptide attached to the resin attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. acs.org This side reaction is particularly pronounced when the second amino acid in the sequence (adjacent to the resin) is an N-methylated residue or proline, as these residues favor the cis-amide bond conformation required for cyclization. sci-hub.seacs.org To mitigate this, optimized deprotection cocktails have been developed. A solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP has been shown to drastically reduce DKP formation compared to standard piperidine solutions. acs.org Another strategy is to use a resin that provides more steric hindrance around the linkage, such as the 2-chlorotrityl chloride resin. acs.org

| Condition | Primary Side Reaction | Mitigation Strategy | Citation |

|---|---|---|---|

| Standard (e.g., 20% Piperidine/DMF) | Diketopiperazine (DKP) Formation | Use of sterically hindered resins (e.g., 2-CTC); coupling of dipeptides instead of single amino acids. | sci-hub.seiris-biotech.deacs.org |

| Optimized (e.g., 2% DBU/5% Piperazine/NMP) | Reduced DKP Formation | This cocktail effectively removes the Fmoc group while suppressing the intramolecular cyclization. | acs.org |

| Incomplete Deprotection | Deletion of the next amino acid in the sequence. | Extend deprotection time or perform a second deprotection step; add a small amount of DBU (1-2%) to the standard piperidine solution. | iris-biotech.de |

Resin Selection and Loading Considerations for this compound Incorporation

The choice of solid support (resin) is a critical parameter for the successful synthesis of peptides containing this compound, especially when this residue is to be attached directly to the resin (i.e., at the C-terminus).

2-Chlorotrityl Chloride (2-CTC) Resin: This is often the preferred resin for anchoring the first amino acid, particularly for sequences prone to DKP formation or acid-catalyzed side reactions. acs.orgunirioja.es The linkage to 2-CTC resin is highly acid-labile, allowing the finished peptide to be cleaved under very mild conditions (e.g., with dilute trifluoroacetic acid) that leave side-chain protecting groups intact. acs.org This makes it ideal for preparing protected peptide fragments for use in fragment condensation strategies. The bulky nature of the trityl group also helps to shield the ester linkage from nucleophilic attack, reducing the risk of DKP formation. acs.org

Wang Resin: While susceptible to DKP formation, Wang resin is also commonly used. peptide.com Pre-loaded Fmoc-Phe(4-Cl)-Wang resin is commercially available, offering convenience. peptide.com Strategies to minimize DKP formation, such as coupling the first two amino acids as a pre-formed dipeptide, are often employed when using this resin.

ChemMatrix® Resin: This PEG-based resin is known for its excellent swelling properties in a variety of solvents and for its utility in synthesizing difficult or aggregating peptide sequences. biotage.co.jp It is particularly effective when used in conjunction with microwave-assisted SPPS. biotage.co.jp

Loading Considerations: The substitution level (loading) of the resin is another important factor. For sterically hindered amino acids like this compound, it is often advantageous to use a resin with a lower loading (e.g., 0.3–0.5 mmol/g). This reduces the density of peptide chains on the support, minimizing steric hindrance between chains and mitigating aggregation, thereby improving coupling efficiency for subsequent residues. peptide.com

| Resin Type | Key Advantage(s) | Consideration(s) | Citation |

|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) | Suppresses DKP formation; allows for mild cleavage to yield protected peptide fragments. | Loading must be performed carefully to avoid racemization. | acs.orgunirioja.es |

| Wang Resin | Commonly used, cost-effective, and available pre-loaded. | High risk of DKP formation, especially with N-methylated C-terminal residues. | iris-biotech.depeptide.com |

| ChemMatrix® (PEG-based) | Excellent for long or difficult sequences; reduces aggregation. | Higher cost compared to standard polystyrene resins. | biotage.co.jp |

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a powerful strategy, especially for large-scale manufacturing and the synthesis of complex cyclic peptides. sci-hub.seacs.org Incorporating this compound in a solution-phase approach often involves fragment condensation.

Fragment Condensation Strategies

Fragment condensation involves the synthesis of smaller, protected peptide segments (often via SPPS) which are then coupled together in solution. ub.edu This convergent approach can be more efficient for producing long peptides than a linear, stepwise synthesis.

The key challenges in fragment condensation are:

Racemization: The C-terminal amino acid of the N-terminal fragment is susceptible to racemization during the activation of its carboxyl group. uni-kiel.de To avoid this, fragments are designed so that the C-terminal residue is glycine, proline, or an N-methylated amino acid, which are resistant to racemization. ub.edu Therefore, a fragment ending in -N-Me-Phe(4-Cl) would be advantageous in this regard.

Poor Solubility: Protected peptide fragments are often poorly soluble in common organic solvents, hampering the coupling reaction. ub.edu

Difficult Coupling: Coupling large fragments is inherently difficult, especially if the N-terminal residue of the C-terminal fragment is sterically hindered, which would be the case if it were N-Me-Phe(4-Cl)-OH.

Recent advancements have focused on developing novel coupling methods to address these issues. For example, a strategy using isostearyl-mixed anhydride (B1165640) coupling has been successfully applied to the synthesis of a cyclic octapeptide containing two N-methyl amino acids, demonstrating an efficient route for producing such complex molecules in solution. acs.org This method allows for the coupling of N- and C-terminally unprotected amino acids with sterically hindered N-methylated residues, streamlining the process. acs.org

Solvent Systems for Solution-Phase Coupling Reactions

The selection of an appropriate solvent system is a critical parameter in the solution-phase coupling of sterically hindered and electronically modified amino acids like this compound. The solvent plays a multifaceted role, influencing the solubility of reactants, the rate of the coupling reaction, the stability of protecting groups, and the suppression of side reactions such as epimerization and diketopiperazine formation. Research into peptide synthesis has explored a variety of solvent systems to optimize the incorporation of challenging residues.

The choice of solvent is often a balance between ensuring the solubility of the protected amino acid and the growing peptide chain, and minimizing potential side reactions. For N-methylated amino acids, which are known for their difficult coupling kinetics due to steric hindrance, the solvent environment can significantly impact the reaction outcome.

Commonly Employed Solvent Systems

A range of aprotic polar and non-polar solvents are utilized in solution-phase peptide synthesis. The specific choice depends on the coupling reagents used and the nature of the peptide sequence.

Dichloromethane (DCM): DCM is a widely used solvent in peptide synthesis. Its relatively low polarity can be advantageous in minimizing certain side reactions. For instance, in the synthesis of a dipeptide containing the closely related Fmoc-N-Me-ᴅ-Phe-OH, DCM was successfully used as the solvent in a coupling reaction mediated by HATU and DIPEA, affording the product in high yield (83%) beilstein-journals.org. This suggests its utility for similar hindered N-methylated amino acids. In segment coupling reactions involving other sterically hindered residues, DCM has been shown to be preferable to more polar solvents like DMF for reducing loss of configuration (epimerization) acs.org.

Dimethylformamide (DMF): DMF is a highly polar aprotic solvent with excellent solvating properties for many protected amino acids and peptides. However, its polarity and basic impurities can sometimes promote side reactions. For example, while DMF is effective, the choice of base and coupling agent becomes crucial to suppress epimerization, especially for sensitive amino acids mdpi.com. In studies comparing solvent systems for solid-phase peptide synthesis (SPPS), which shares many chemical principles with solution-phase synthesis, DMF is often used as a benchmark against which greener alternatives are measured rsc.org.

Toluene: Toluene, a non-polar aromatic solvent, has been cited in the synthesis of this compound itself. A patent describes a method for the N-methylation of the parent amino acid, Fmoc-Phe(4-Cl)-OH, using paraformaldehyde in toluene, indicating the compound's solubility and stability in this solvent system google.com. While this is not a coupling reaction, it points to toluene's compatibility with the protected amino acid.

Pyridine (B92270): Pyridine can serve as both a solvent and a base. Its effectiveness in enhancing the performance of certain condensing agents, such as titanium tetrachloride (TiCl₄), has been demonstrated in solution-phase dipeptide synthesis mdpi.com. Although reaction times could be several hours, the use of pyridine was shown to be effective mdpi.com.

Binary Solvent Mixtures: To fine-tune the properties of the reaction medium, binary solvent mixtures are often employed. These mixtures can balance polarity, solubility, and boiling point to optimize reaction conditions. For example, studies on greening peptide synthesis have explored various binary mixtures, such as those containing dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate, to replace DMF unifi.it. The goal is to create a solvent system that dissolves reactants effectively while being more environmentally benign and potentially reducing side reactions unifi.it.

Research Findings on Solvent Effects

Detailed research on solvent optimization for the coupling of sterically hindered N-methylated amino acids highlights several key findings. The polarity of the solvent can have a significant effect on the reaction rate and the extent of side reactions. Less polar solvents may slow down the desired reaction but can also suppress base-induced side reactions like epimerization. Conversely, highly polar solvents can enhance reaction rates but may require careful control of base concentration and type to maintain chiral purity acs.orgmdpi.com.

The solubility of the growing peptide chain is another critical factor. As the peptide elongates, its solubility can decrease, leading to incomplete reactions and difficult purification. Strategic selection of solvents or the use of solubilizing protecting groups can mitigate these issues sci-hub.se.

The following table summarizes findings on solvent systems used for coupling reactions of Fmoc-N-methylated amino acids and other sterically hindered analogues, which provide a basis for selecting appropriate conditions for this compound.

Interactive Data Table: Solvent Systems in Coupling Reactions of Hindered Amino Acids

| Amino Acid Coupled | Coupling Partner | Coupling Reagent/Base | Solvent | Yield/Observation | Reference |

| Fmoc-N-Me-ᴅ-Phe-OH | Pro-OBn | HATU / DIPEA | Dichloromethane (DCM) | 83% yield | beilstein-journals.org |

| Fmoc-Phe-OH | H-Phe-OBIBS | EDCI | Dichloromethane (DCM) | 95% yield | sci-hub.se |

| Fmoc-L-Tyr(OtBu)-OH | Glycine methyl ester HCl | TiCl₄ / Pyridine | Pyridine | High yield | mdpi.com |

| C-terminal Valine peptide | N-terminal Aib-resin | HAPyU / DB(DMAP)/PS | Dichloromethane (DCM) | Preferred over DMF to minimize epimerization (5.8% loss of configuration) | acs.org |

| C-terminal Valine peptide | N-terminal Aib-resin | N-HATU / DB(DMAP)/PS | Dimethylformamide (DMF) | Higher epimerization observed (26.0% loss of configuration) | acs.org |

Stereochemical Integrity in the Synthesis and Application of Fmoc N Me Phe 4 Cl Oh

Mechanisms and Factors Influencing Racemization of Alpha-Chiral Centers

The principal mechanism for racemization at the α-carbon of an amino acid derivative during peptide synthesis is through the formation of an oxazolone (B7731731) intermediate. mdpi.comrsc.org This process is particularly relevant for N-methylated amino acids. The presence of an electron-withdrawing group on the side chain, such as the 4-chloro substituent in Fmoc-N-Me-Phe(4-Cl)-OH, can further increase the acidity of the α-proton, making it more susceptible to abstraction by a base. mdpi.com

Several factors can influence the rate and extent of racemization:

Activation of the Carboxyl Group: The activation of the carboxylic acid is a prerequisite for peptide bond formation and a critical step where racemization can occur. rsc.org The use of highly reactive coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), can promote the formation of a reactive O-acylisourea intermediate, which readily cyclizes to the problematic oxazolone. mdpi.com

Bases: Tertiary amines are commonly used in peptide synthesis for both coupling activation and Fmoc deprotection. mdpi.comhighfine.com The basicity and steric hindrance of the base play a crucial role. highfine.com Stronger, less sterically hindered bases can more readily abstract the α-proton, leading to increased racemization. highfine.com For instance, diisopropylethylamine (DIEA) is more basic than N-methylmorpholine (NMM) and can lead to higher levels of epimerization. mdpi.comhighfine.com

Solvents: Polar solvents can promote racemization by stabilizing the charged intermediates involved in the process. researchgate.net Dimethylformamide (DMF), a common solvent in peptide synthesis, has been shown to facilitate epimerization. mdpi.com

Temperature: Elevated temperatures can increase the rate of all chemical reactions, including racemization. rsc.org Microwave-assisted peptide synthesis, while offering speed, can significantly increase the risk of racemization if not carefully controlled. nih.gov

Pre-activation Time: Allowing the activated amino acid to stand for extended periods before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization. nih.gov

A study on the racemization of N-methylamino acid derivatives found that derivatives like Z-MeIle-OMe and Z-Ala-MeLeu-OMe were appreciably racemized by aqueous sodium hydroxide, suggesting that the absence of an N-H or ionizable carboxyl group can increase susceptibility to racemization. cdnsciencepub.com Furthermore, substantial racemization was observed in the presence of strong acids like hydrogen bromide in acetic acid. cdnsciencepub.com

Strategies for Minimizing Epimerization during Coupling and Deprotection Steps

Preserving the stereochemical integrity of this compound during its incorporation into a peptide chain requires careful optimization of both the coupling and deprotection steps.

Coupling Strategies:

Choice of Coupling Reagent: The selection of the coupling reagent is critical. While carbodiimides are effective, their use often necessitates the addition of racemization-suppressing additives. highfine.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its more effective derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), react with the activated intermediate to form active esters that are less prone to racemization. highfine.com Uronium and phosphonium (B103445) salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are generally considered to be effective at minimizing racemization, especially when used in conjunction with a suitable base. mdpi.com

Base Selection: Using a weaker, sterically hindered base can significantly reduce the risk of α-proton abstraction. N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over the more basic diisopropylethylamine (DIEA). highfine.com

Reaction Conditions: Minimizing the pre-activation time and maintaining a low reaction temperature are crucial strategies to suppress epimerization. rsc.orgnih.gov

Deprotection Strategies:

The repeated use of a basic solution to remove the Fmoc protecting group can also be a source of epimerization.

Deprotection Cocktails: The standard deprotection reagent is a solution of piperidine (B6355638) in DMF. mdpi.com Studies have shown that the choice of base can impact stereochemical integrity. While piperidine is widely used, alternatives have been explored. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine has been shown to reduce epimerization in the synthesis of thioamide-containing peptides. nih.gov

Additives: The addition of agents to the deprotection solution can mitigate side reactions. For example, adding HOBt or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine/DMF solution has been shown to reduce the formation of aspartimide, a side reaction that can lead to epimerization. nih.gov

A summary of strategies to minimize racemization is presented in the table below.

| Step | Strategy | Rationale |

| Coupling | Use of coupling additives (e.g., HOBt, HOAt) | Forms active esters that are less prone to racemization than O-acylisourea intermediates. highfine.com |

| Employing uronium/phosphonium reagents (e.g., HATU) | Generally provides rapid coupling with low levels of racemization. mdpi.com | |

| Use of sterically hindered, weaker bases (e.g., NMM, collidine) | Reduces the rate of α-proton abstraction. highfine.com | |

| Minimize pre-activation time and reaction temperature | Reduces the time the activated amino acid is susceptible to racemization and lowers the reaction rate. rsc.orgnih.gov | |

| Deprotection | Use of alternative bases (e.g., DBU) | Can reduce epimerization in specific contexts. nih.gov |

| Addition of scavengers/additives to the deprotection solution | Can suppress side reactions that lead to epimerization. nih.gov |

Chiral Purity Assessment Methodologies for this compound and Derived Peptides

Accurately determining the enantiomeric purity of this compound and the resulting peptides is essential for quality control. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods for separating enantiomers. cat-online.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.com For Fmoc-protected amino acids, amylose-derived and quinine-based CSPs have proven effective. researchgate.netnih.gov For example, a study demonstrated the successful separation of 19 common Fmoc-protected α-amino acids using polysaccharide-based chiral stationary phases in reversed-phase HPLC. phenomenex.com The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acidic additive like trifluoroacetic acid (TFA), is crucial for achieving good separation. researchgate.netphenomenex.com

Gas Chromatography (GC) on a Chiral Column: This method requires the amino acid to be derivatized to a volatile form. cat-online.com After hydrolysis to remove the Fmoc group and any peptide bonds, the amino acids are typically esterified and then acylated. cat-online.com The resulting volatile derivatives are then separated on a chiral GC column. cat-online.com A significant advantage of GC-MS is the ability to use deuterium (B1214612) labeling to distinguish between racemization that occurred during synthesis and racemization that may occur during the analytical sample preparation (hydrolysis). cat-online.com

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations. It offers high efficiency and requires only a small amount of sample. Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.

The table below summarizes the common methods for assessing chiral purity.

| Method | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High versatility, applicable to a wide range of compounds. researchgate.net | Requires selection of an appropriate chiral column and mobile phase. nih.govphenomenex.com |

| Chiral GC-MS | Separation of volatile, derivatized enantiomers on a chiral column. cat-online.com | High resolution, can use deuterium labeling to correct for hydrolysis-induced racemization. cat-online.com | Requires derivatization, which adds steps to the sample preparation. cat-online.com |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High efficiency, low sample consumption. | Optimization of the background electrolyte and chiral selector is necessary. |

Role of Fmoc N Me Phe 4 Cl Oh in the Design and Construction of Peptide and Peptidomimetic Structures

Conformational Constraints Imposed by N-Methylation

The introduction of a methyl group on the amide nitrogen of a peptide backbone, a modification inherent to Fmoc-N-Me-Phe(4-Cl)-OH, imposes significant conformational constraints. This N-methylation eliminates the amide proton, which is a crucial hydrogen bond donor, thereby disrupting the formation of secondary structures like α-helices and β-sheets that rely on these hydrogen bonds. The steric hindrance introduced by the methyl group also restricts the rotation around the peptide bond, influencing the accessible dihedral angles (phi, ψ) of the amino acid residue. This can lead to a more defined and predictable peptide conformation.

Furthermore, N-methylation can favor the cis conformation of the peptide bond, which is typically less stable than the trans conformation in non-methylated peptides. The ability to promote specific turn structures, such as β-turns, is another key aspect of N-methylation. By strategically placing N-methylated residues, peptide chemists can induce specific folds and create more rigid structures, which is often desirable for enhancing receptor binding affinity and specificity.

Table 1: Impact of N-Methylation on Peptide Conformation

| Feature | Effect of N-Methylation | Reference |

| Hydrogen Bonding | Eliminates amide proton, disrupting secondary structures. | |

| Steric Hindrance | Restricts rotation around the peptide bond, influencing dihedral angles. | |

| Peptide Bond Conformation | Can favor the cis conformation over the trans. | |

| Secondary Structure | Can induce specific turn structures, such as β-turns. |

Influence of Halogenation on Aromatic Interactions and Molecular Recognition

The presence of a chlorine atom at the para-position of the phenylalanine ring in this compound significantly influences aromatic interactions and molecular recognition. Halogen atoms, particularly chlorine, can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species. This interaction can be a powerful tool for modulating peptide conformation and stability.

Halogenation also alters the electronic properties of the aromatic ring, making it more electron-deficient. This modification can enhance π-π stacking interactions with other aromatic residues. The increased strength of these interactions can contribute to the stabilization of folded peptide structures. Furthermore, the specific positioning of the halogen atom can be critical for molecular recognition, as it can interact with specific pockets or residues in a target protein, thereby influencing binding affinity and selectivity.

Table 2: Effects of Halogenation on Intermolecular Interactions

| Interaction Type | Influence of Halogenation | Reference |

| Halogen Bonding | Chlorine can act as a halogen bond donor, influencing conformation. | |

| π-π Stacking | Electron-withdrawing nature of chlorine can enhance stacking interactions. | |

| Molecular Recognition | The halogen can interact with specific receptor sites, affecting binding. |

Engineering Enhanced Peptide Stability and Bioavailability through N-Methylation

A primary challenge in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation and poor bioavailability. N-methylation, as provided by this compound, is a well-established strategy to overcome these limitations. The methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage and extending its half-life in biological systems.

Moreover, N-methylation can improve the pharmacokinetic properties of peptides by enhancing their membrane permeability. The removal of the hydrogen bond donor capacity and the increased lipophilicity resulting from N-methylation can facilitate the passage of peptides across cell membranes, leading to improved oral bioavailability.

Application in the Synthesis of Conformationally Restricted Peptide Analogs

The conformational constraints imposed by N-methylation make this compound a valuable tool for the synthesis of conformationally restricted peptide analogs. By reducing the flexibility of the peptide backbone, researchers can lock the peptide into a specific bioactive conformation. This is particularly important in drug design, where a rigidified peptide that mimics the bound state of a natural ligand can exhibit higher potency and selectivity for its target receptor. The synthesis of such analogs is a key strategy in the development of peptidomimetics.

Contributions to the Design of Novel Biomolecules and Scaffold Structures

The unique combination of N-methylation and halogenation in this compound contributes to the design of novel biomolecules and scaffold structures. These modifications allow for the creation of peptides with tailored properties, moving beyond the limitations of the 20 proteinogenic amino acids. The ability to fine-tune conformation, stability, and intermolecular interactions opens up possibilities for designing peptides with novel functions, such as enzyme inhibitors, receptor agonists or antagonists, and self-assembling nanomaterials. The predictable influence of these modifications on peptide structure allows for a more rational approach to the design of complex and functional biomolecules.

Advanced Chemical Modifications and Derivatizations of Fmoc N Me Phe 4 Cl Oh

Functionalization for Bioconjugation Research

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. Fmoc-N-Me-Phe(4-Cl)-OH can be functionalized to incorporate "handles" that facilitate its attachment to proteins, nucleic acids, or other molecules of interest. The para-chloro substituent on the phenyl ring serves as a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a variety of functional groups suitable for bioconjugation.

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro group of the 4-chlorophenylalanine side chain can be leveraged in several types of palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. These reactions are instrumental in installing functionalities that can undergo bioorthogonal reactions, such as "click chemistry."

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound, typically a boronic acid or ester. By choosing a boronic acid that contains a bioorthogonal handle, such as an alkyne or an azide, the peptide can be readily functionalized for subsequent conjugation. researchgate.netnih.gov For instance, coupling with an alkyne-containing boronic acid would introduce a terminal alkyne, which can then be selectively reacted with an azide-modified biomolecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While the Fmoc protecting group can be sensitive to the basic conditions often employed in Suzuki couplings, optimization of reaction parameters, including the choice of base and catalyst, can mitigate this issue. In some cases, replacing the Fmoc group with a more robust protecting group like tert-Butoxycarbonyl (Boc) during the coupling step may be necessary.

Sonogashira Coupling: This method allows for the direct coupling of the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net This is a highly efficient way to introduce an alkyne functionality for click chemistry. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net The mild reaction conditions often associated with Sonogashira coupling make it an attractive option for modifying complex peptides. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl chloride and an amine. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgrsc.org By using a bifunctional amine, such as one containing a protected thiol or an azide, a handle for subsequent orthogonal ligation can be introduced. The choice of phosphine ligands for the palladium catalyst is crucial for achieving high yields and functional group tolerance. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgrsc.org

The following table summarizes these key functionalization strategies:

| Reaction Type | Coupling Partner | Introduced Functionality | Potential Bioconjugation Strategy |

| Suzuki-Miyaura Coupling | Boronic acid/ester with an alkyne | Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Sonogashira Coupling | Terminal Alkyne | Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Buchwald-Hartwig Amination | Amine with an azide | Azide | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |

Derivatization for Spectroscopic Probes

The introduction of spectroscopic probes, particularly fluorescent dyes, into peptides is a powerful tool for studying peptide structure, function, and interactions. mdpi.com The aromatic side chain of this compound provides an excellent scaffold for the attachment of fluorophores.

Synthesis of Fluorescent Phenylalanine Analogs:

Palladium-catalyzed cross-coupling reactions are again the methods of choice for attaching fluorogenic moieties to the 4-chlorophenylalanine side chain.

Biphenyl-based Fluorophores: Suzuki-Miyaura coupling can be used to introduce a second phenyl ring, creating a biphenyl system. nih.gov Biphenyl derivatives often exhibit useful fluorescent properties. nih.gov By using substituted phenylboronic acids, the photophysical properties of the resulting fluorophore, such as excitation and emission wavelengths, can be fine-tuned. nih.gov

Alkyne-extended Fluorophores: Sonogashira coupling can be employed to attach aryl alkynes to the phenylalanine side chain. acs.org This extends the π-conjugated system, which can lead to red-shifted absorption and emission spectra and enhanced quantum yields. acs.org These types of probes can be designed to be environmentally sensitive, changing their fluorescent properties in response to changes in the local environment, such as solvent polarity. acs.org

Derivatization via Diazotization: An alternative strategy involves the conversion of a 4-aminophenylalanine derivative to a diazonium salt, which can then undergo various coupling reactions, such as Heck-Matsuda coupling with alkenes, to generate stilbene-based fluorophores. rsc.org While this would require starting from a different phenylalanine analog, it highlights the versatility of aromatic side chains in the synthesis of fluorescent amino acids.

The following table provides examples of fluorophores that could be synthesized from this compound and their potential spectroscopic properties:

| Fluorophore Type | Synthetic Method | Potential Spectroscopic Properties |

| Cyanobiphenyl | Suzuki-Miyaura coupling with 4-cyanophenylboronic acid | Fluorescence with excitation around 290 nm and emission around 335 nm nih.gov |

| Naphthyl-alkyne | Sonogashira coupling with 1-ethynylnaphthalene | Environmentally sensitive fluorescence acs.org |

| Stilbene | Heck-Matsuda coupling (from an amino precursor) | Red-shifted absorption and emission compared to native phenylalanine rsc.org |

The derivatization of this compound through these advanced chemical modifications significantly expands its utility in peptide science, enabling the creation of novel tools for a wide range of biological investigations.

Analytical Methodologies for the Characterization and Validation of Fmoc N Me Phe 4 Cl Oh and Its Peptide Conjugates

Chromatographic Purity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the chemical and chiral purity of Fmoc-N-Me-Phe(4-Cl)-OH. These methods are crucial for identifying and quantifying impurities that could compromise the integrity of a synthetic peptide. chempep.com

Reverse-Phase HPLC (RP-HPLC) is the primary method for determining the chemical purity of Fmoc-amino acid derivatives. nih.gov The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. nih.govgoogle.com Purity levels are typically determined by measuring the peak area of the main compound relative to the total area of all peaks detected. For Fmoc-amino acids, a purity of ≥99% is often required to ensure high-quality peptide synthesis. merck-lifescience.com.tw

Key parameters for a typical RP-HPLC analysis include:

Column: A C18 stationary phase is commonly used. nih.gov

Mobile Phase: A gradient elution system is typically employed, consisting of an aqueous solvent (A), often water with 0.1% trifluoroacetic acid (TFA), and an organic solvent (B), such as acetonitrile (B52724) (ACN) with 0.1% TFA. nih.govgoogle.com The gradient starts with a higher proportion of solvent A and progressively increases the concentration of solvent B to elute more hydrophobic compounds.

Detection: The fluorenyl group of the Fmoc moiety exhibits strong UV absorbance, making UV detection a highly sensitive method. chempep.com Wavelengths of 220 nm, 262 nm, and 254 nm are commonly used for monitoring the elution. google.comrsc.orgresearchgate.net

Flow Rate: A typical flow rate is around 1.0 mL/min. google.comrsc.orgphenomenex.com

Table 1: Illustrative RP-HPLC Gradient for Purity Analysis of Fmoc-Amino Acids

| Time (minutes) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) |

|---|---|---|

| 0 | 70 | 30 |

| 8 | 0 | 100 |

| 10 | 0 | 100 |

| 12 | 70 | 30 |

| 15 | 70 | 30 |

This table represents a general gradient suitable for Fmoc-amino acids, adapted from methodologies described for similar compounds. nih.gov

Chiral Purity Analysis is equally critical, as the presence of the D-enantiomer can lead to the formation of undesired diastereomeric impurities in the final peptide. rsc.org The enantiomeric excess (ee) of Fmoc-amino acids is expected to be greater than 99.0%, with higher purity grades reaching ≥99.8%. phenomenex.com Chiral HPLC, using specialized chiral stationary phases (CSPs), is the preferred method for this analysis. Polysaccharide-based CSPs are often effective for separating the enantiomers of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.comrsc.org

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide definitive structural information, confirming the molecular identity of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques used for this purpose.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₂₅H₂₂ClNO₄), the expected monoisotopic mass is approximately 435.12 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) at two mass units higher than the molecular ion peak (M). This is due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%) relative to the ³⁵Cl isotope (approximately 75.77%). The intensity ratio of the M+2 peak to the M peak is about 1:3, providing a clear signature for the presence of a single chlorine atom. libretexts.orglibretexts.org Common fragmentation patterns for amino acids include the loss of the carboxyl group. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in the molecule. Both ¹H NMR and ¹³C NMR are employed for complete structural assignment.

¹H NMR: The proton NMR spectrum will show characteristic signals for the different parts of the molecule. Protons of the Fmoc group typically appear in the aromatic region (around 7.3-7.8 ppm). The N-methyl group introduces a distinct singlet, often observed in the range of 2.5-3.0 ppm. The protons of the chlorophenyl ring will exhibit a specific splitting pattern in the aromatic region, and the α- and β-protons of the amino acid backbone will have characteristic chemical shifts and coupling constants.

¹³C NMR: The carbon NMR spectrum complements the proton data. It will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl of the Fmoc group, the carbons of the aromatic rings (fluorenyl and chlorophenyl), the N-methyl carbon, and the α- and β-carbons. The presence of conformational isomers (rotamers) due to restricted rotation around the N-methylated amide bond can sometimes lead to peak broadening or the appearance of multiple sets of signals in both ¹H and ¹³C NMR spectra. google.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic Protons | 7.30 - 7.80 | Multiplet |

| 4-Chlorophenyl Protons | 7.00 - 7.40 | Multiplet (AA'BB' system) |

| Fmoc CH, CH₂ | 4.10 - 4.50 | Multiplet |

| α-CH | 4.50 - 5.00 | Multiplet |

| β-CH₂ | 2.90 - 3.30 | Multiplet |

| N-CH₃ | 2.50 - 3.00 | Singlet |

| COOH | > 10.0 | Broad Singlet |

Note: Predicted values are based on typical ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Quantitative Assay Development for this compound

Developing a robust quantitative assay is essential for accurately determining the concentration of this compound in solutions or as a pure substance, which is vital for precise reagent usage in peptide synthesis. HPLC-based methods are the gold standard for this purpose due to their high precision, accuracy, and specificity. tandfonline.com

The assay typically involves creating a calibration curve by analyzing a series of standards of known concentrations. tandfonline.com The peak area response from the UV detector is plotted against the concentration of the analyte. The concentration of an unknown sample can then be determined by interpolating its peak area from this curve. tandfonline.com

Key aspects of quantitative HPLC assay development include:

Standard Preparation: Highly pure, well-characterized this compound is used as a reference standard to prepare a stock solution, from which a series of dilutions are made to construct the calibration curve.

Method Validation: The analytical method must be validated to ensure its reliability. Validation parameters include:

Linearity: The range over which the detector response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Fmoc-amino acid derivatives, detection limits in the picomole range can be achieved. researchgate.net

Internal Standard: An internal standard may be used to improve the precision of the quantification by correcting for variations in injection volume and detector response.

Alternatively, UV-Vis spectrophotometry can be used for a simpler, though less specific, quantification. This method relies on the strong absorbance of the Fmoc group at a specific wavelength (e.g., ~265 nm) and uses the Beer-Lambert law to calculate the concentration based on a known molar extinction coefficient.

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| (2S)-3-(4-chlorophenyl)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propanoic acid | This compound |

| Acetonitrile | ACN |

| Trifluoroacetic acid | TFA |

| Octadecylsilane | C18 |

Emerging Research Directions and Future Perspectives in Fmoc N Me Phe 4 Cl Oh Chemistry

Development of Greener Synthetic Pathways

The synthesis of peptides and their building blocks, including Fmoc-N-Me-Phe(4-Cl)-OH, has traditionally relied on solvents and reagents that raise environmental and health concerns. A significant push towards "greening" peptide synthesis is underway, focusing on replacing hazardous solvents and improving atom economy.

Research Findings:

Conventional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), heavily utilizes solvents like dichloromethane (DCM) and dimethylformamide (DMF), both of which are associated with significant toxicity. rsc.orgrsc.org The development of more benign alternatives is a key research goal. Propylene carbonate has emerged as a promising green polar aprotic solvent capable of replacing DCM and DMF in both solution- and solid-phase peptide synthesis. rsc.orgrsc.orgresearchgate.net Studies have demonstrated that coupling and deprotection reactions for Fmoc-protected amino acids in propylene carbonate yield results comparable to those achieved in traditional solvents, without increased epimerization. rsc.orgresearchgate.net

Another eco-friendly approach involves the use of agro-waste derived solvent media. nih.gov For instance, a greener process for peptide bond formation has been developed using Nα-Fmoc-amino acid chlorides in a biphasic system with a solvent medium derived from lemon fruit shell ash. nih.gov This method offers the advantage of in situ neutralization, eliminating the need for an additional base. nih.gov

While these studies focus on general Fmoc-amino acids, the principles are directly applicable to the synthesis and incorporation of this compound. The transition to greener solvents is a critical step, though challenges such as the solubility of all necessary reagents and the swelling of solid supports in these new media need to be addressed. nih.gov Pharmaceutical companies are actively developing solvent selection guides to aid in this transition, though a consensus on the "greenest" solvents is still evolving. nih.gov

Table 1: Comparison of Conventional vs. Greener Solvents in Peptide Synthesis

| Feature | Conventional Solvents (DMF, DCM) | Greener Alternatives (Propylene Carbonate) |

|---|---|---|

| Toxicity | High (Reprotoxic, Carcinogenic concerns) rsc.org | Low |

| Environmental Impact | High | Low |

| Peptide Synthesis Efficacy | Well-established, high yields | Comparable yields and purity rsc.orgresearchgate.net |

| Racemization | Low | No significant increase observed rsc.org |

| Resin Swelling | Excellent | Variable, dependent on resin type nih.gov |

Automation and High-Throughput Synthesis Methodologies

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by enabling the rapid and reproducible synthesis of desired sequences. aurorabiomed.comlibretexts.org This technology is particularly valuable for constructing peptide libraries and for the systematic modification of peptide backbones, including the incorporation of N-methylated amino acids like this compound.

Research Findings:

The core principle of SPPS involves immobilizing the growing peptide chain on a solid resin support, which simplifies the purification process at each step of the synthesis cycle (deprotection, activation, and coupling). beilstein-journals.org Automation of these repetitive steps significantly reduces manual labor and improves consistency. aurorabiomed.com Robotic peptide synthesizers can perform these cycles with high efficiency, making the preparation of peptides containing 20 or more amino acids a routine process that can be completed in hours. libretexts.org

However, the incorporation of N-methylated amino acids such as this compound presents a challenge due to steric hindrance, which can lead to slower and less efficient coupling reactions. beilstein-journals.orgpeptide.com High-throughput methodologies are therefore focused not only on speed but also on optimizing conditions to overcome these synthetic hurdles. Microwave-assisted SPPS, for example, has been shown to enhance reaction rates and improve the efficiency of coupling sterically hindered residues. beilstein-journals.org The development of specialized automated platforms, like the VERSA™ Microarray Printer, allows for the high-throughput synthesis of peptide arrays on solid surfaces, facilitating rapid screening and optimization. aurorabiomed.com

Computational Chemistry Approaches for Rational Design and Conformational Analysis

Computational chemistry has become an indispensable tool in modern peptide science. For N-methylated amino acids like this compound, computational approaches provide crucial insights into how N-methylation affects peptide conformation, which in turn influences biological activity and metabolic stability.

Research Findings:

N-methylation introduces significant conformational constraints on the peptide backbone. Computational analysis has shown that the presence of an N-methyl group can lead to repulsive interactions that disfavor certain conformations, such as the β-conformer, while promoting others, like β- and γ-turns. nih.gov This conformational restriction is a key reason why N-methylated peptides often exhibit enhanced stability against proteases and improved bioavailability. researchgate.net

Conformational analysis, often performed using a combination of computational modeling and NMR spectroscopy, can help researchers rationally design peptides with specific structural features. nih.gov For example, understanding the preferred dihedral angles (φ and ψ) of an N-methylated residue allows for the design of peptides that adopt a desired secondary structure. This predictive power is crucial for developing peptide-based therapeutics where a specific conformation is required for binding to a biological target. While specific computational studies on this compound are not widely published, the general principles derived from studies of other N-methylated amino acids are directly applicable and essential for its rational use in peptide design.

Exploration of Novel Reactive Intermediates and Coupling Reagents

The steric hindrance posed by the N-methyl group in this compound makes the formation of the amide bond a significant synthetic challenge. Consequently, a major area of research is the development of more powerful and efficient coupling reagents and the exploration of novel reactive intermediates.

Research Findings:

Standard coupling reagents can be inefficient for coupling N-methylated amino acids. This has led to the development of a range of more potent onium-type reagents. uni-kiel.de Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate), and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole) have proven to be particularly effective for these difficult couplings. peptide.comnih.gov The choice of reagent can be critical, with studies showing that PyAOP or PyBOP/HOAt are among the most promising for coupling protected N-methylamino acids to other N-methylamino acids. nih.gov

Other classes of reagents have also been explored. Halogenophosphonium reagents like PyBroP and phosphonium (B103445) salts like BOP-Cl are utilized for their high reactivity. peptide.comuni-kiel.de More recently, novel reagents such as COMU, which incorporates Oxyma Pure in its structure, offer high efficiency comparable to HATU but with improved safety and solubility profiles. bachem.com The in-situ formation of reactive intermediates like amino acid fluorides using reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is another effective strategy, especially for sterically demanding couplings. bachem.com

Table 2: Selected Coupling Reagents for N-Methylated Amino Acids

| Reagent Class | Examples | Efficacy for N-Methylated Residues | Notes |

|---|---|---|---|

| Uronium/Aminium | HBTU, HATU peptide.com | HATU is highly effective. peptide.com | Widely used in automated SPPS. |

| Phosphonium | PyBOP, PyAOP, PyBroP peptide.comnih.gov | PyAOP and PyBOP/HOAt are highly recommended. nih.gov | PyBroP is very reactive but may increase racemization. bachem.com |

| Immonium | CMBI researchgate.net | Shown to be efficient for sterically hindered couplings. researchgate.net | A newer class of reagents. |

| Acid Halide Forming | TFFH bachem.com | Generates highly reactive amino acid fluorides. bachem.com | Suited for very hindered couplings. |

Q & A

Q. What are the critical steps in synthesizing Fmoc-N-Me-Phe(4-Cl)-OH, and how can purity be optimized?

Synthesis typically involves:

- Protection : Introducing the Fmoc group to the N-methylated backbone under basic conditions (e.g., Na₂CO₃ in water:acetone mixtures) .

- Chlorination : Electrophilic substitution or pre-functionalization of the phenyl ring with Cl at the 4-position.

- Purification : Automated flash chromatography (e.g., EtOAc/hexane gradients) or recrystallization (e.g., EtOAc/hexane) to achieve >98% purity. Low yields (~11% over 3 steps) may arise from rotamer formation during crystallization, as observed in NMR data .

Q. Key Parameters :

- Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).

- Use anhydrous solvents to avoid hydrolysis of the Fmoc group.

Q. How do the physicochemical properties of this compound influence its solubility in peptide synthesis?

- LogP : ~5.3 (high hydrophobicity), necessitating polar aprotic solvents like DMF or DMSO for dissolution .

- Solid-State Stability : Melting point ~138°C; store at 2–8°C to prevent decomposition .

- Solubility Challenges : Poor aqueous solubility requires pre-dissolving in DMF (0.1–0.5 M) before coupling reactions. Aggregation in acidic buffers may necessitate sonication .

Q. What spectroscopic methods are used to characterize this compound, and what are common pitfalls?

Q. Common Pitfalls :

- Residual solvents (e.g., DMF) may obscure NMR peaks.

- Rotamers due to restricted rotation around the N-Me bond require elevated temperatures (e.g., 50°C) for signal resolution .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved in peptide synthesis workflows?

Discrepancies arise from:

- Batch Variability : Residual salts or isomers (e.g., rotamers) alter solubility. Use recrystallized batches for consistency .

- Solvent Additives : Add 1–5% HOBt or Oxyma to DMF to improve solubility during SPPS .

- Temperature : Heating to 40–50°C may dissolve aggregates but risks Fmoc deprotection.

Validation : Compare solubility across multiple vendors (e.g., Sigma-Aldrich vs. Iris Biotech) and cross-check with HPLC retention times .

Q. What strategies mitigate low coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Q. Troubleshooting :

Q. How do electronic effects of the 4-Cl substituent influence peptide conformation and stability?

- Steric and Electronic Impact :